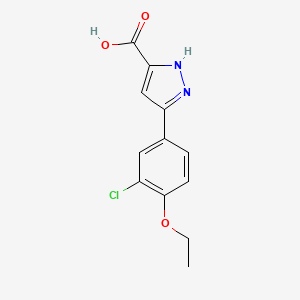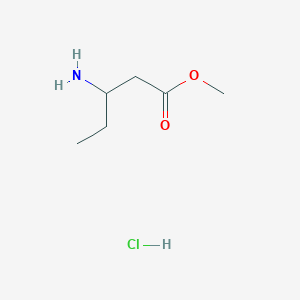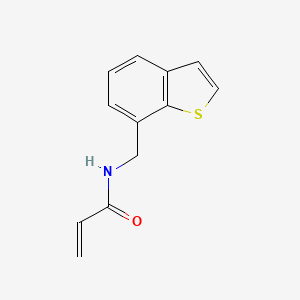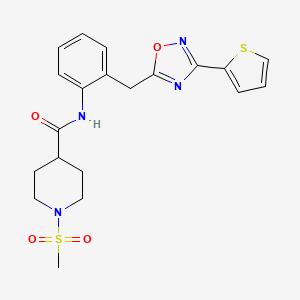
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O3 and its molecular weight is 266.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including structures similar to 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, play a crucial role in the synthesis of biologically active compounds. These derivatives serve as significant scaffolds in heterocyclic compounds due to their diverse biological activities. They exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis methods of these derivatives and their biological applications are extensively reviewed, highlighting their importance in medicinal chemistry (Cetin, 2020).
Analytical and Ecotoxicity Studies
The study of carboxylic acids, including derivatives like this compound, covers a wide range of applications from analytical methods for determining antioxidant activity to ecotoxicity analyses. These studies are crucial for understanding the properties and environmental impacts of such compounds. Analytical methods are developed to assess the antioxidant activity of carboxylic acids, while ecotoxicity studies evaluate the environmental risks associated with their presence (Munteanu & Apetrei, 2021; Staples et al., 2004).
Pharmacological Review and Drug Development
Significant research has been dedicated to exploring the pharmacological effects of carboxylic acid derivatives. These compounds, including structures akin to this compound, are investigated for their potential in treating various diseases, showcasing their versatility in drug development. The pharmacological review of chlorogenic acid, a related compound, provides insights into its therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. Such reviews call for further research to optimize the biological and pharmacological effects of carboxylic acids, highlighting their potential as natural safeguard food additives and in reducing medicinal costs (Naveed et al., 2018).
Synthesis and Chemistry of Heterocycles
Propriétés
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-11-4-3-7(5-8(11)13)9-6-10(12(16)17)15-14-9/h3-6H,2H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBQAXIOOLBOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)

